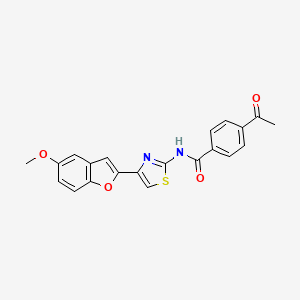

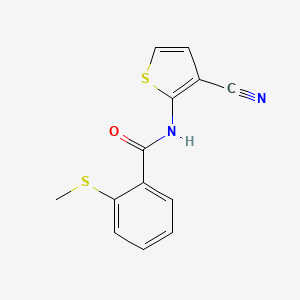

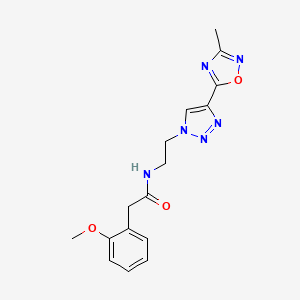

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide, also known as DTTB, is a sulfonamide compound that has gained significant attention in the field of scientific research. DTTB is a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane enzyme that is overexpressed in hypoxic tumor cells.

Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Properties

A study by Fahim and Ismael (2021) explored antimalarial sulfonamides as potential COVID-19 treatments through computational calculations and molecular docking. They focused on the efficacy of these compounds against malaria and their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, indicating a promising therapeutic index for certain derivatives against both malaria and COVID-19 (Fahim & Ismael, 2021).

Chemical Sensing and Environmental Applications

Wang et al. (2012) developed a reaction-based fluorescent probe using a sulfonamide group for selective discrimination of thiophenols over aliphatic thiols. This probe's high sensitivity and selectivity make it suitable for detecting thiophenols in environmental samples, demonstrating the compound's utility in chemical sensing and environmental monitoring (Wang et al., 2012).

Antimicrobial and Antioxidant Activity

Badgujar, More, and Meshram (2018) synthesized a series of sulfonamides exhibiting significant antimicrobial and antioxidant activities. This study highlights the compound's potential in developing new antimicrobial agents and antioxidants, indicating its valuable applications in pharmaceuticals and food preservation (Badgujar et al., 2018).

Antitubercular Activity

Dighe et al. (2012) focused on synthesizing benzene sulfonamide derivatives with potential antitubercular activity. Their research demonstrated the effectiveness of these compounds against Mycobacterium tuberculosis, suggesting their importance in addressing tuberculosis, a significant global health challenge (Dighe et al., 2012).

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S2/c1-10(2)11-3-5-13(6-4-11)20(17,18)14-12-7-8-19(15,16)9-12/h3-6,10,12,14H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCDLUNKMSYYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51086560 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2631940.png)

![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)

![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)